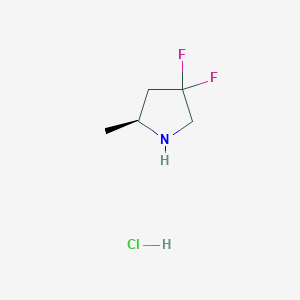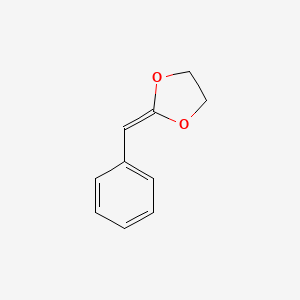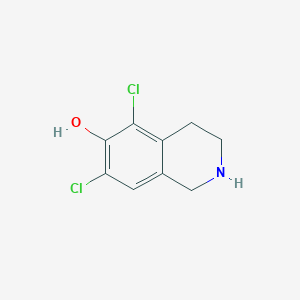![molecular formula C16H20N3NaO8S B12086903 Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)
Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cephalosporin C sodium is a β-lactam antibiotic derived from the fungus Acremonium chrysogenum. It was first isolated in 1961 and is known for its broad-spectrum antibacterial activity. Cephalosporin C sodium is particularly effective against gram-positive and gram-negative bacteria, making it a valuable compound in the treatment of various bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: Cephalosporin C sodium is primarily produced through the fermentation of Acremonium chrysogenum. The fermentation process can be carried out in batch or fed-batch modes, with glucose and sucrose as the preferred substrates. The optimal feeding strategy involves a two-step fed-batch feeding of glucose, which significantly enhances antibiotic production .
Industrial Production Methods: The industrial production of cephalosporin C sodium involves optimizing the fermentation process to maximize yield. This includes controlling the metabolic network, high-throughput screening for high-performance strains, and real-time detection and control during fermentation. These methods ensure the efficient production of cephalosporin C sodium on a large scale .
化学反応の分析
Types of Reactions: Cephalosporin C sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .
Common Reagents and Conditions: Common reagents used in the reactions involving cephalosporin C sodium include sodium bicarbonate, thiourea, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of cephalosporin C sodium include various cephalosporin analogs with enhanced antibacterial activity. These analogs are created by modifying the side chains and functional groups of the parent compound .
科学的研究の応用
Cephalosporin C sodium has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other cephalosporin antibiotics. In biology and medicine, it is employed to study bacterial resistance mechanisms and develop new antibacterial therapies. In the industry, cephalosporin C sodium is used in the large-scale production of antibiotics .
作用機序
Cephalosporin C sodium exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibition disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. The compound targets multiple PBPs, making it effective against a broad range of bacteria .
類似化合物との比較
Similar Compounds: Similar compounds to cephalosporin C sodium include other cephalosporins such as cephalothin, cefazolin, and cephalexin. These compounds share a similar β-lactam structure and mechanism of action .
Uniqueness: Cephalosporin C sodium is unique due to its broad-spectrum antibacterial activity and stability to acid. Unlike some other cephalosporins, it is non-toxic and has in vivo activity in animal models. These properties make it a valuable lead compound for developing new cephalosporin antibiotics .
特性
分子式 |
C16H20N3NaO8S |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate |
InChI |
InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1 |
InChIキー |
HZWLVUKHUSRPCG-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B12086837.png)

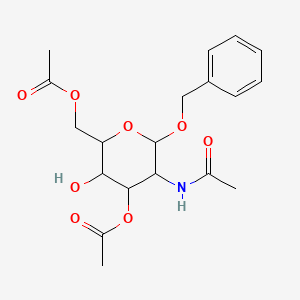
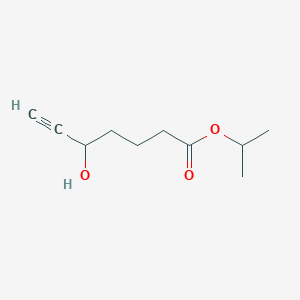

![4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol](/img/structure/B12086866.png)
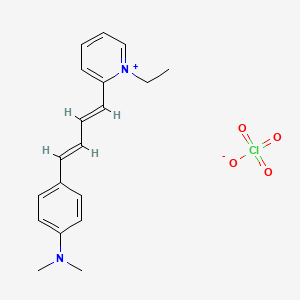
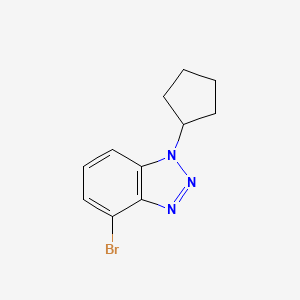
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)

